1,3-Dihydroxy-9-acridinecarboxylic acid
Overview
Description
1,3-Dihydroxy-9-acridinecarboxylic acid is a heterocyclic compound belonging to the acridine family. It is known for its versatility and potency, making it valuable in various research fields, including environmental and industrial research . The molecular formula of this compound is C14H9NO4, and it has a molecular weight of 255.23 g/mol .
Preparation Methods
1,3-Dihydroxy-9-acridinecarboxylic acid can be synthesized using the Pfitzinger reaction from 2,4,6-trihydroxytoluene (methylphloroglucinol) . This reaction involves the condensation of an aromatic aldehyde with an amine in the presence of a base, followed by cyclization to form the acridine ring. The reaction conditions typically include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide.
Chemical Reactions Analysis
1,3-Dihydroxy-9-acridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Amide Formation: The acid group can react with amines to form amides.
Scientific Research Applications
1,3-Dihydroxy-9-acridinecarboxylic acid has shown oxidative activity in vitro and is used in various scientific research applications :
Environmental Research: It is used to study the effects of pollutants on ecosystems and to develop pollution management strategies.
Industrial Research: It is used in the manufacturing of dyes and pigments.
Biochemistry: It is used in the synthesis of short DNA-binding peptides and DNA intercalators.
Mechanism of Action
The mechanism of action of 1,3-Dihydroxy-9-acridinecarboxylic acid involves its ability to participate in hydrogen bonding and other interactions with biological molecules. The hydroxyl and carboxylic acid groups can form hydrogen bonds with other molecules, influencing solubility and interactions in biological systems. These interactions can affect various molecular targets and pathways, including DNA binding and enzyme inhibition.
Comparison with Similar Compounds
1,3-Dihydroxy-9-acridinecarboxylic acid is similar to other acridine derivatives, such as 9-acridinecarboxylic acid and 1,3-dihydroxyacridine. its unique combination of hydroxyl and carboxylic acid functional groups makes it particularly versatile for various chemical reactions and research applications. The presence of both hydroxyl and carboxylic acid groups allows it to participate in a wide range of chemical reactions, making it a valuable compound for studies in medicinal chemistry and material science.
Conclusion
This compound is a versatile and potent compound with a wide range of applications in scientific research. Its unique combination of functional groups allows it to participate in various chemical reactions, making it valuable for studies in environmental research, industrial research, and biochemistry. Its ability to form hydrogen bonds and interact with biological molecules makes it a promising candidate for further research in medicinal chemistry and material science.
Properties
IUPAC Name |
1,3-dihydroxyacridine-9-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c16-7-5-10-13(11(17)6-7)12(14(18)19)8-3-1-2-4-9(8)15-10/h1-6,16-17H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTNCILGSJWIDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=CC(=CC3=N2)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400296 | |
Record name | 1,3-Dihydroxy-9-acridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28332-99-2 | |
Record name | 1,3-Dihydroxy-9-acridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dihydroxy-9-acridinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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